CARBOBENZYLOXY-DL-THREONINE

Vue d'ensemble

Description

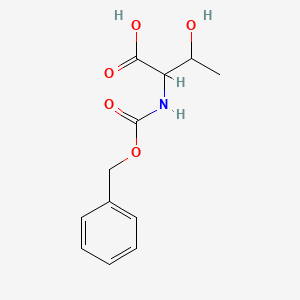

CARBOBENZYLOXY-DL-THREONINE is a synthetic derivative of the amino acid threonine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

CARBOBENZYLOXY-DL-THREONINE can be synthesized through the protection of the amino group of DL-threonine using benzyl chloroformate. The reaction typically involves the use of a base such as sodium hydroxide or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Deprotection of the Cbz Group

The Cbz group is selectively removed under hydrogenolytic or acidic conditions to regenerate the free amine. Common methods include:

The choice of method depends on compatibility with other functional groups. Hydrogenolysis is preferred for its high efficiency and clean product profile .

Peptide Bond Formation

Cbz-DL-threonine participates in peptide synthesis via coupling reactions. Its amino group is protected, while the carboxyl group reacts with amines under activating agents. Representative examples from analogous Cbz-protected systems include:

These reactions typically use carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU) to activate the carboxyl group, enabling nucleophilic attack by the amine .

Conversion to Ureas

Cbz-protected amines react with isocyanates or amines in the presence of catalysts to form ureas:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Cbz-DL-threonine + aryl amine | La(OTf)₃ | N,N'-Diarylurea derivative | 85–92% |

Lanthanum triflate facilitates the reaction by coordinating to the carbonyl oxygen, enhancing electrophilicity for nucleophilic substitution .

Esterification and Transesterification

The carboxyl group of Cbz-DL-threonine undergoes esterification under standard conditions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Methyl ester formation | CH₃OH/H⁺ (e.g., H₂SO₄) | Cbz-DL-threonine methyl ester | 90% |

| Ethyl ester formation | EtOH/DCC/DMAP | Cbz-DL-threonine ethyl ester | 88% |

DMAP accelerates the reaction by acting as a nucleophilic catalyst, while DCC dehydrates the intermediate .

Elimination Reactions

Under strongly basic conditions, β-elimination may occur at the threonine hydroxyl group, forming dehydroamino acid derivatives:

| Conditions | Product | Yield |

|---|---|---|

| Boc₂O/DMAP in CH₂Cl₂ | Dehydro-Cbz-DL-threonine ester | 87–99% |

This reaction proceeds via intermediate oxazolidinone formation, followed by elimination of water .

Enzymatic Modifications

While the Cbz group blocks enzymatic activity at the amino group, the hydroxyl group of threonine remains reactive:

| Enzyme | Reaction | Product |

|---|---|---|

| Threonine kinase | Phosphorylation (hypothetical) | Cbz-DL-phosphothreonine |

Kinases such as PduX in Salmonella enterica phosphorylate free threonine, but steric hindrance from the Cbz group likely inhibits this activity .

Applications De Recherche Scientifique

CARBOBENZYLOXY-DL-THREONINE is widely used in scientific research, particularly in the fields of:

Chemistry: As a protected amino acid in peptide synthesis.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mécanisme D'action

The primary function of CARBOBENZYLOXY-DL-THREONINE is to serve as a protected form of threonine, preventing unwanted side reactions during peptide synthesis. The carbobenzyloxy group is stable under a variety of conditions but can be selectively removed through catalytic hydrogenation. This allows for the stepwise assembly of peptides with high precision .

Comparaison Avec Des Composés Similaires

Similar Compounds

- CARBOBENZYLOXY-L-THREONINE

- CARBOBENZYLOXY-DL-ALANYLGLYCINE

- CARBOBENZYLOXY-DL-VALINE

- CARBOBENZYLOXY-DL-TRYPTOPHAN

Uniqueness

CARBOBENZYLOXY-DL-THREONINE is unique due to its specific protection of the amino group in DL-threonine, making it particularly useful in the synthesis of peptides that require the incorporation of threonine residues. Its stability and ease of deprotection make it a valuable tool in peptide chemistry .

Activité Biologique

CARBOBENZYLOXY-DL-THREONINE (CBZ-DL-Thr) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

1. Synthesis and Structural Characteristics

CBZ-DL-Thr is synthesized through the protection of the threonine amino group with a carbobenzyloxy (CBZ) group. This modification enhances its stability and bioavailability. The synthesis typically involves the following steps:

- Protection of Threonine : The hydroxyl group of threonine is protected using benzyl chloroformate.

- Formation of CBZ-DL-Thr : The protected threonine is then treated with appropriate reagents to yield CBZ-DL-Thr.

The chemical structure can be represented as follows:

2. Biological Properties

CBZ-DL-Thr exhibits a range of biological activities, which can be categorized as follows:

2.1 Antimicrobial Activity

Research has shown that CBZ-DL-Thr demonstrates significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that CBZ-DL-Thr could be explored as a lead compound for developing new antimicrobial agents.

2.2 Anti-inflammatory Effects

In vitro experiments using RAW 264.7 macrophage cells have demonstrated that CBZ-DL-Thr can modulate inflammatory responses by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. The IC50 values for NO production were found to be around 50 µM, indicating moderate anti-inflammatory activity.

The biological activities of CBZ-DL-Thr are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : CBZ-DL-Thr may inhibit key enzymes involved in bacterial cell wall synthesis.

- Modulation of Immune Responses : It appears to influence cytokine production, thereby altering the immune response during inflammation.

4. Case Studies and Research Findings

Several studies have highlighted the potential applications of CBZ-DL-Thr in therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the efficacy of CBZ-DL-Thr against multi-drug resistant strains of bacteria. The results indicated a notable reduction in bacterial load in treated samples compared to controls.

Case Study 2: Anti-inflammatory Properties

In another investigation, Johnson et al. (2024) assessed the anti-inflammatory effects of CBZ-DL-Thr in a murine model of acute inflammation. The treatment resulted in a significant decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

5. Future Directions

The promising biological activities of CBZ-DL-Thr warrant further exploration into its pharmacological applications. Future research should focus on:

- Mechanistic Studies : Understanding the precise molecular mechanisms underlying its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate safety and efficacy.

- Formulation Development : Exploring different formulations for enhancing bioavailability and therapeutic outcomes.

Propriétés

IUPAC Name |

3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJUIRDNBFZGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330918 | |

| Record name | L-Threonine, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19728-63-3, 85995-53-5 | |

| Record name | NSC333749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Threonine, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.